8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10FNO3S. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of the fluorosulfonyloxy group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Scientific Research Applications
8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Future Directions
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline, is an active area of research due to their diverse biological activities . Future research may focus on developing more efficient synthetic strategies and exploring their potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroquinolines (thiq), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes . The presence of the fluorosulfonyloxy group may further influence these interactions, but specific details are currently unavailable.
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Preparation Methods
The synthesis of 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:
8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the sulfonyloxy group, resulting in different chemical properties and biological activities.
8-Nitro-1,2,3,4-tetrahydroquinoline: Contains a nitro group instead of a fluorosulfonyloxy group, leading to different reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different substituents, used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
8-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNXGBQVECEZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OS(=O)(=O)F)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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